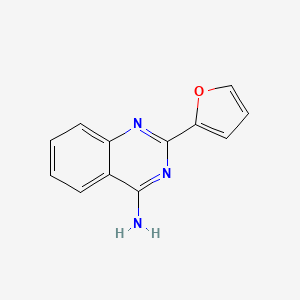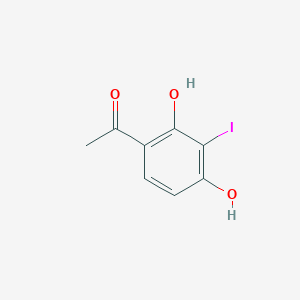
Rac-(4aR,8aR)-decahydroquinoline
Übersicht
Beschreibung
Rac-(4aR,8aR)-decahydroquinoline is a hydrogenated derivative of quinoline, characterized by its saturated bicyclic structure. This compound, with the molecular formula C₉H₁₇N, is known for its unique stereochemistry, where the hydrogen atoms are arranged in a cis configuration. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, decahydro-, cis- typically involves the hydrogenation of quinoline under specific conditions. One common method is the catalytic hydrogenation using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the decahydro derivative.
Industrial Production Methods
In an industrial setting, the production of quinoline, decahydro-, cis- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(4aR,8aR)-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with unique functional groups and properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Rac-(4aR,8aR)-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of quinoline, decahydro-, cis- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its functional groups. For example, some derivatives may inhibit enzyme activity, while others may act as receptor agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Rac-(4aR,8aR)-decahydroquinoline can be compared with other similar compounds, such as:
Quinoline, decahydro-, trans-: This isomer has a different stereochemistry, leading to distinct chemical and physical properties.
DL-trans-Decahydroquinoline: Another stereoisomer with unique characteristics.
Quinoline, decahydro-: The fully hydrogenated form without specific stereochemistry.
The uniqueness of quinoline, decahydro-, cis- lies in its specific cis configuration, which imparts distinct reactivity and interaction profiles compared to its trans and non-stereospecific counterparts.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
POTIYWUALSJREP-IUCAKERBSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)CCCN2 |
Kanonische SMILES |
C1CCC2C(C1)CCCN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid](/img/structure/B8709560.png)



![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)




![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)


